

An In-depth Technical Guide to 6-Bromo-2-(methylsulfanyl)quinazoline

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Compound of Interest

Compound Name: 6-Bromo-2-(methylsulfanyl)quinazoline

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Significance of 6-Bromo-2-(methylsulfanyl)quinazoline

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.^{[1][2][3][4][5]} The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its physicochemical properties and biological targets. The introduction of a bromine atom at the 6-position and a methylsulfanyl group at the 2-position, as seen in **6-Bromo-2-(methylsulfanyl)quinazoline**, offers a unique combination of features for further chemical exploration and drug design. The presence of the bromine atom can enhance binding affinities and introduce a potential site for further synthetic modifications, while the methylsulfanyl group can be a key pharmacophoric element or a precursor for other functional groups.

This technical guide provides a comprehensive overview of **6-Bromo-2-(methylsulfanyl)quinazoline**, Chemical Abstracts Service (CAS) number 1086385-16-1,

covering its physicochemical properties, a detailed synthesis protocol, and its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of **6-Bromo-2-(methylsulfanyl)quinazoline**.

Property	Value	Source
CAS Number	1086385-16-1	[6]
Molecular Formula	C ₉ H ₇ BrN ₂ S	[7]
Molecular Weight	255.13 g/mol	[7]
Appearance	Likely a solid	Inferred from related compounds
Purity	Typically >95%	[6]
Storage	Room temperature	[7]

Synthesis of 6-Bromo-2-(methylsulfanyl)quinazoline: A Step-by-Step Protocol

The synthesis of **6-Bromo-2-(methylsulfanyl)quinazoline** can be achieved through a multi-step process, starting from commercially available precursors. The following protocol is a representative method adapted from general procedures for the synthesis of 2-(alkylthio)quinazoline derivatives.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-thio-3,4-dihydroquinazolin-4-one

- Reactants: 5-Bromoanthranilic acid and thiourea.

- Procedure:
 - A mixture of 5-bromoanthranilic acid (1 equivalent) and thiourea (1.2 equivalents) is heated in an oil bath at 180-190°C for 30 minutes.
 - The reaction mixture is then cooled to room temperature.
 - The resulting solid is washed with a hot 10% sodium carbonate solution, followed by water, and then ethanol to remove unreacted starting materials and byproducts.
 - The crude product is recrystallized from glacial acetic acid to yield 6-bromo-2-thio-3,4-dihydroquinazolin-4-one.

Step 2: Synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

- Reactants: 6-Bromo-2-thio-3,4-dihydroquinazolin-4-one, methyl iodide, and a base (e.g., sodium hydroxide or potassium carbonate).
- Procedure:
 - To a solution of 6-bromo-2-thio-3,4-dihydroquinazolin-4-one (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a solution of sodium hydroxide (1.1 equivalents) in water.
 - Stir the mixture at room temperature for 30 minutes.
 - Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
 - Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, pour the reaction mixture into ice-cold water.
 - The precipitated solid is collected by filtration, washed with water, and dried.
 - The crude product can be purified by recrystallization from a suitable solvent like ethanol.

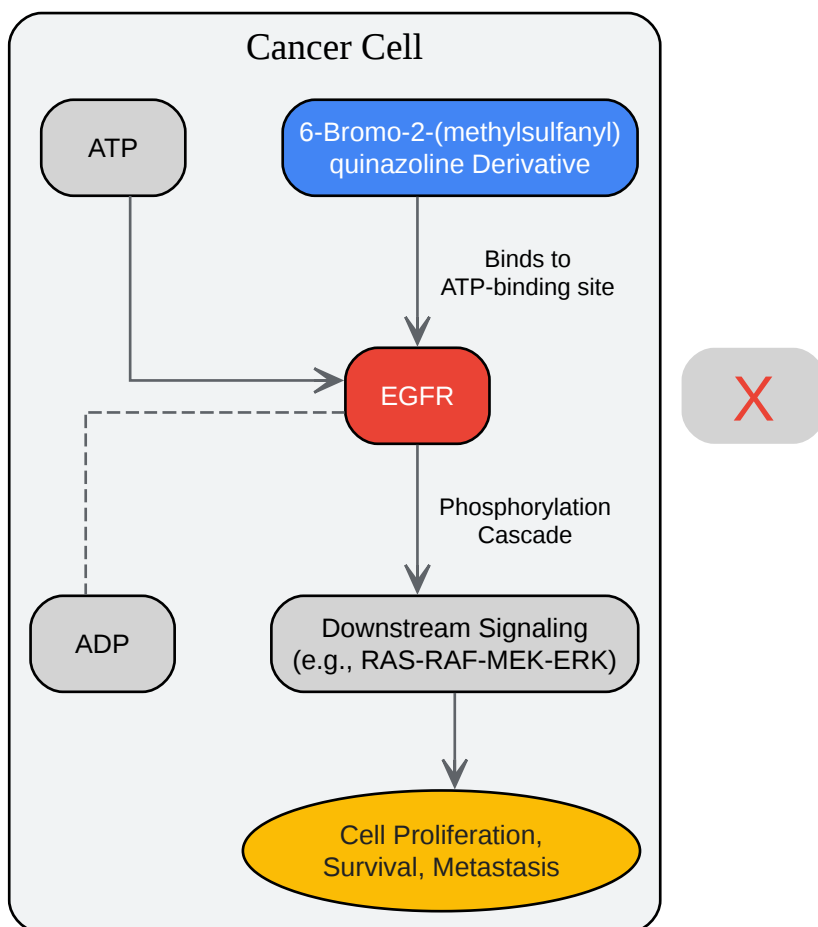
Step 3: Chlorination to 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline

- Reactants: 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one and a chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride).
- Procedure:
 - A mixture of 6-bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is refluxed for 2-4 hours.
 - The excess phosphorus oxychloride is removed under reduced pressure.
 - The residue is poured cautiously into crushed ice with stirring.
 - The resulting precipitate is collected by filtration, washed with cold water, and dried to give 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline.

Step 4: Reduction to **6-Bromo-2-(methylsulfanyl)quinazoline**

- Reactants: 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline, a reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation).
- Procedure (using Zinc/Acetic Acid):
 - To a solution of 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline (1 equivalent) in glacial acetic acid, add zinc dust (2-3 equivalents) portion-wise.
 - The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
 - The reaction mixture is filtered to remove excess zinc.
 - The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).
 - The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield **6-Bromo-2-(methylsulfanyl)quinazoline**.
 - Further purification can be achieved by column chromatography on silica gel.

Synthesis Workflow Diagram



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